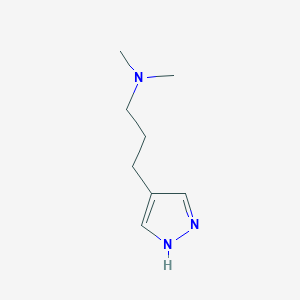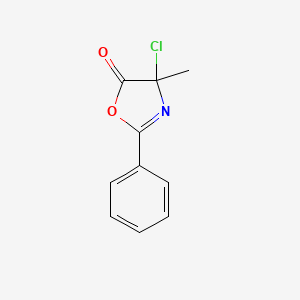
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is a chiral compound with a unique structure that includes an oxazolidinone ring and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile typically involves the formation of the oxazolidinone ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of an appropriate amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, can be applied to minimize waste and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The major product depends on the nucleophile used but can include various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes or receptors, modulating their activity. The benzonitrile group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The enantiomer of the compound with similar properties but different stereochemistry.
2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile: The racemic mixture of the compound.
2-(4-Methyl-2-oxooxazolidin-3-yl)benzonitrile: A structurally similar compound with a methyl group instead of an ethyl group.
Uniqueness
(S)-2-(4-Ethyl-2-oxooxazolidin-3-yl)benzonitrile is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
572923-15-0 |
|---|---|
Formule moléculaire |
C12H12N2O2 |
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
2-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-2-10-8-16-12(15)14(10)11-6-4-3-5-9(11)7-13/h3-6,10H,2,8H2,1H3/t10-/m0/s1 |
Clé InChI |
XJFJODZGHDFFQX-JTQLQIEISA-N |
SMILES isomérique |
CC[C@H]1COC(=O)N1C2=CC=CC=C2C#N |
SMILES canonique |
CCC1COC(=O)N1C2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)




![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)




![2-(Hydroxymethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12873015.png)


